molecular formula C25H21Cl2NO4 B12305699 (R)-4-(2,4-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

(R)-4-(2,4-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

Cat. No.: B12305699
M. Wt: 470.3 g/mol
InChI Key: CRJTYUFAAFBWAR-UHFFFAOYSA-N
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Description

Fmoc-2,4-dichloro-D-homophenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The addition of two chlorine atoms at the 2 and 4 positions of the phenyl ring and the extension of the carbon chain by one methylene group (homologation) make this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,4-dichloro-D-homophenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of D-homophenylalanine is protected using the Fmoc group. This is usually achieved by reacting D-homophenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.

    Chlorination: The phenyl ring is chlorinated at the 2 and 4 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of Fmoc-2,4-dichloro-D-homophenylalanine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of D-homophenylalanine are reacted with Fmoc-chloride under controlled conditions.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-2,4-dichloro-D-homophenylalanine undergoes several types of chemical reactions:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of Fmoc-2,4-dichloro-D-homophenylalanine can be formed.

    Deprotected Amino Acid: Removal of the Fmoc group yields 2,4-dichloro-D-homophenylalanine.

Scientific Research Applications

Fmoc-2,4-dichloro-D-homophenylalanine has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Proteomics Research: The compound is used in the study of protein structure and function.

    Medicinal Chemistry: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of Fmoc-2,4-dichloro-D-homophenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once incorporated, the Fmoc group can be removed to reveal the free amino group, allowing further reactions or interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-homophenylalanine: Similar structure but without the chlorine atoms.

    Fmoc-2,4-dichloro-L-homophenylalanine: The L-enantiomer of the compound.

Uniqueness

Fmoc-2,4-dichloro-D-homophenylalanine is unique due to the presence of chlorine atoms at the 2 and 4 positions, which can influence its reactivity and interactions in peptide synthesis. The D-configuration also imparts different stereochemical properties compared to its L-counterpart.

Properties

Molecular Formula

C25H21Cl2NO4

Molecular Weight

470.3 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C25H21Cl2NO4/c26-16-11-9-15(22(27)13-16)10-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,28,31)(H,29,30)

InChI Key

CRJTYUFAAFBWAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O

Origin of Product

United States

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